molecular formula C12H18N2O2 B13261748 Methyl 3-amino-2-(benzyl(methyl)amino)propanoate

Methyl 3-amino-2-(benzyl(methyl)amino)propanoate

Cat. No.: B13261748
M. Wt: 222.28 g/mol
InChI Key: QGKHCQVDJBSXLN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(benzyl(methyl)amino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a benzyl group, and a methylamino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(benzyl(methyl)amino)propanoate typically involves the reaction of methyl 3-aminopropanoate with benzylmethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature of around 20°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(benzyl(methyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Methyl 3-amino-2-(benzyl(methyl)amino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(benzyl(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. Additionally, the benzyl and methylamino groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-(aminomethyl)propanoate
  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride

Uniqueness

Methyl 3-amino-2-(benzyl(methyl)amino)propanoate is unique due to the presence of both benzyl and methylamino groups, which can enhance its chemical reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 3-amino-2-[benzyl(methyl)amino]propanoate

InChI

InChI=1S/C12H18N2O2/c1-14(11(8-13)12(15)16-2)9-10-6-4-3-5-7-10/h3-7,11H,8-9,13H2,1-2H3

InChI Key

QGKHCQVDJBSXLN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(CN)C(=O)OC

Origin of Product

United States

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